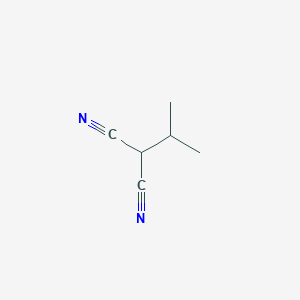
Isopropylmalononitrile
Descripción general
Descripción
Isopropylmalononitrile is an organic compound with the molecular formula C6H8N2 and a molar mass of 108.14 g/mol . It is a colorless liquid with a strong cyanide smell and a boiling point of 182-183 degrees Celsius . This compound is an important intermediate in organic synthesis, used in the production of metal complexes, organic photosensitive colorants, fluorescent dyes, markers, and biochemical reagents .
Métodos De Preparación
Isopropylmalononitrile can be synthesized through the reaction of succinate with isopropanol . The reaction involves the esterification of succinate and isopropanol in the presence of a catalyst, followed by purification through heating distillation . This method is commonly used in industrial production due to its efficiency and scalability.
Análisis De Reacciones Químicas
Isopropylmalononitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield a variety of derivatives.
Substitution: It can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are often used as intermediates in further chemical synthesis.
Aplicaciones Científicas De Investigación
Isopropylmalononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biochemical reagents and fluorescent markers.
Medicine: It is involved in the development of pharmaceutical compounds and diagnostic tools.
Industry: It is used in the production of dyes, colorants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of isopropylmalononitrile involves its interaction with various molecular targets and pathways. It acts as a precursor in the synthesis of other compounds, facilitating reactions through its nitrile groups. The exact pathways and targets depend on the specific application and the compounds it interacts with .
Comparación Con Compuestos Similares
Isopropylmalononitrile is similar to other nitrile compounds such as malononitrile and its dimer . it is unique due to its isopropyl group, which imparts different chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specific organic compounds and industrial applications.
Similar Compounds
- Malononitrile
- Malononitrile dimer
- Cyanoacetonitrile
- Dicyanomethane
This compound’s distinct properties and versatility make it a crucial compound in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
2-propan-2-ylpropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5(2)6(3-7)4-8/h5-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYGUTCPFMPGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50525152 | |
| Record name | (Propan-2-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23741-79-9 | |
| Record name | (Propan-2-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50525152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















